methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate
Description
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate is a heterocyclic ester featuring a benzoate core linked to a 1H-imidazole ring via an ethenyl bridge. The ester group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Properties
CAS No. |
920009-90-1 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)11-5-2-10(3-6-11)4-7-12-8-14-9-15-12/h2-9H,1H3,(H,14,15) |
InChI Key |
DVAWXVQOWZQXFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CN=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Ethenyl Linkage Formation: The ethenyl linkage is introduced by reacting the imidazole derivative with an appropriate alkyne under mild conditions, often using a microwave-assisted protocol.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of the ethenyl linkage to an ethyl linkage.
Substitution: Formation of substituted benzoates and imidazole derivatives.
Scientific Research Applications
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular pathways such as DNA synthesis, protein synthesis, and cell division, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Piperazine Benzoate Derivatives
describes methyl 4-(4-(2-arylquinoline-4-carbonyl)piperazin-1-yl)benzoate derivatives (C1–C7), which share the methyl benzoate core but differ in their quinoline-piperazine substituents. Key comparisons include:
- Substituent Effects : Halogenated aryl groups (e.g., bromo, chloro, fluoro in C2–C4) increase molecular weight and lipophilicity (logP) compared to the target compound’s imidazole-ethenyl group. These modifications enhance binding to hydrophobic enzyme pockets but may reduce solubility .
- Biological Activity: Quinoline derivatives in were synthesized for unspecified pharmacological targets, but analogous compounds often target kinases or proteases. In contrast, the imidazole-ethenyl group in the target compound could interact with metalloenzymes or histidine-rich binding sites, as seen in imidazole-containing protease inhibitors .
Imidazole-Containing Benzoate Esters
discusses 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-bromobenzoate, which shares an imidazole-benzoate scaffold but differs in substituents (e.g., nitro and bromo groups). Comparisons include:
- Synthetic Routes : Both compounds are synthesized via esterification, but uses dicyclohexylcarbodiimide (DCC) coupling, whereas the target compound likely employs a Wittig or Heck reaction for the ethenyl bridge .
Tricyclic Diimidazo Derivatives
details a tricyclic diimidazo compound with a methoxyethoxybenzyl group. Although structurally distinct, key contrasts include:
- Rigidity vs. Flexibility : The tricyclic core in restricts conformational freedom, whereas the ethenyl bridge in the target compound allows for adaptive binding modes .
- Solubility : Methoxyethoxy groups enhance aqueous solubility, whereas the target compound’s unsubstituted imidazole may require formulation adjustments for optimal bioavailability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Binding Interactions : The imidazole-ethenyl group may mimic histidine residues in enzyme active sites, as observed in SARS-CoV-2 main protease inhibitors with imidazole-mediated interactions (e.g., Ser144/His163 binding in ) .
- SAR Trends: Halogenation in quinoline derivatives () improves target affinity but reduces solubility, whereas the target compound’s polar imidazole could balance lipophilicity and solubility.
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